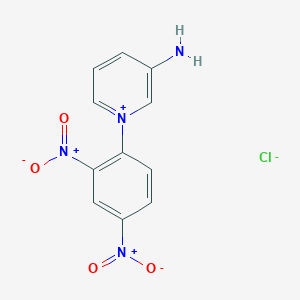
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound known for its unique structural properties and reactivity It is a pyridinium salt derived from the reaction of pyridine with 2,4-dinitrochlorobenzene and a primary amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride typically involves the Zincke reaction. This reaction transforms pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine . The process begins with the formation of N-2,4-dinitrophenyl-pyridinium salt, which is then isolated and purified by recrystallization. Upon heating with a primary amine, the pyridinium ring opens, and a second addition of the amine leads to the displacement of 2,4-dinitroaniline, forming the desired pyridinium ion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Zincke reaction remains a fundamental approach. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods.
化学反応の分析
Types of Reactions
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, particularly with secondary amines, leading to ring opening and subsequent ring closing (ANRORC mechanism).
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, reducing agents, and nucleophiles. Typical conditions involve heating and the use of solvents such as ethanol or methanol to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound include substituted pyridinium salts and various reduced derivatives, depending on the specific reaction pathways and conditions employed .
科学的研究の応用
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying nucleophilic addition mechanisms and other biochemical processes.
作用機序
The mechanism of action of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride involves nucleophilic addition, ring opening, and ring closing (ANRORC mechanism). The compound’s reactivity is primarily due to the presence of the dinitrophenyl group, which activates the pyridinium ring towards nucleophilic attack . This reactivity is harnessed in various synthetic applications, leading to the formation of complex molecular structures.
類似化合物との比較
Similar Compounds
4,4’-Bipyridinium Salts: These compounds share structural similarities and are used in similar applications, particularly in materials science and electrochemical devices.
N-Phenylpyridinium Salts: These compounds also undergo nucleophilic addition and are used in organic synthesis.
Uniqueness
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is unique due to its specific reactivity profile, which is influenced by the dinitrophenyl group. This makes it particularly useful in applications requiring precise control over nucleophilic addition and ring-opening reactions .
特性
IUPAC Name |
1-(2,4-dinitrophenyl)pyridin-1-ium-3-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N4O4.ClH/c12-8-2-1-5-13(7-8)10-4-3-9(14(16)17)6-11(10)15(18)19;/h1-7H,12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLYGNWZLNWZQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)
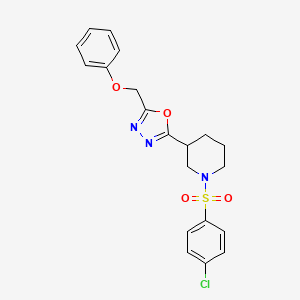
![8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2532771.png)
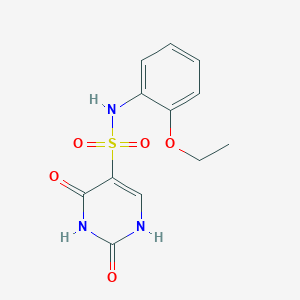
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)
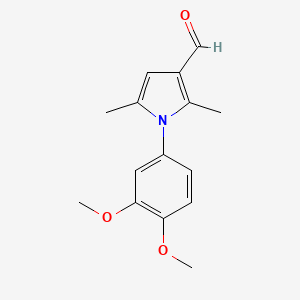
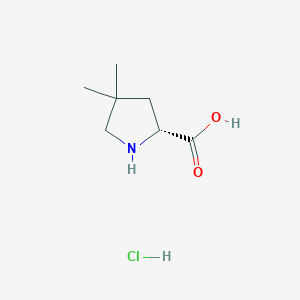
![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)

![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)
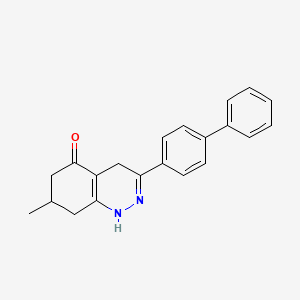
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)
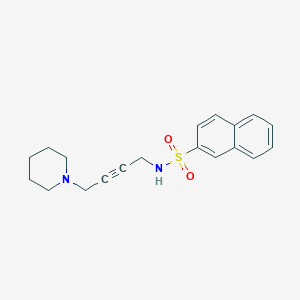
![N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2532792.png)
